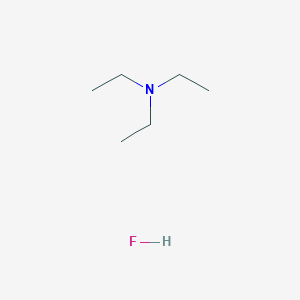

Triethylamine hydrofluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H16FN |

|---|---|

Molecular Weight |

121.20 g/mol |

IUPAC Name |

N,N-diethylethanamine;hydrofluoride |

InChI |

InChI=1S/C6H15N.FH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H |

InChI Key |

NTJBWZHVSJNKAD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.F |

Related CAS |

29585-72-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Triethylamine Hydrofluoride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Triethylamine (B128534) hydrofluoride, often abbreviated as TEtA·nHF (where 'n' typically represents the number of hydrogen fluoride (B91410) molecules), is a versatile and widely utilized reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its core chemical properties, detailed experimental protocols for its key applications, and visual representations of its reaction pathways and workflows. Its utility as a mild, selective, and easily handled fluorinating agent has made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Core Chemical and Physical Properties

Triethylamine hydrofluoride is a complex of the tertiary amine triethylamine and hydrogen fluoride. The most common form is triethylamine trihydrofluoride (Et₃N·3HF), which exists as a colorless to light yellow, hygroscopic liquid with a characteristic amine-like odor.[3][4] Unlike gaseous hydrogen fluoride, which is highly corrosive and hazardous to handle, this compound is a more manageable liquid reagent, though it still requires careful handling due to its toxicity and corrosivity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound, compiled from various sources.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₅N·nHF | [2] |

| Molecular Weight | 161.21 g/mol (for n=3) | [1][7] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Strong, ammonia-like | [3][4] |

| Melting Point | -27 °C to -17 °C | [1][8] |

| Boiling Point | 70 °C at 20 hPa | [8] |

| Density | 0.989 g/cm³ at 25 °C | [8][9] |

| Vapor Pressure | 0.03133 hPa at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.3915 | [9] |

| Solubility | Miscible with water. Soluble in organic solvents like dichloromethane (B109758), diethyl ether, and acetonitrile (B52724). | [3][4] |

Table 2: Safety and Reactivity Data

| Parameter | Information | References |

| Flash Point | Combustible liquid | [8] |

| Stability | Chemically stable under standard ambient conditions. Hygroscopic. | [8][10] |

| Incompatibilities | Strong oxidizing agents, strong alkalis, acids. Reacts with glass. | [8][10] |

| Hazardous Decomposition | Forms explosive mixtures with air on intense heating. Combustion may produce carbon oxides, nitrogen oxides, and hydrogen fluoride. | [8][10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of triethylamine with anhydrous hydrogen fluoride. The reaction is highly exothermic and requires careful temperature control.

Experimental Protocol: Synthesis of Triethylamine Trihydrofluoride (Et₃N·3HF)

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Triethylamine (freshly distilled)

-

Anhydrous hydrogen fluoride (condensed)

-

A suitable solvent (e.g., diethyl ether, dichloromethane)

-

Reaction vessel made of a material resistant to HF (e.g., polyethylene (B3416737), Teflon)

-

Dry ice/acetone or liquid nitrogen cooling bath

Procedure:

-

In a well-ventilated fume hood, equip a polyethylene or Teflon reaction vessel with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the reaction vessel with a solution of freshly distilled triethylamine in the chosen anhydrous solvent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add anhydrous hydrogen fluoride to the stirred triethylamine solution via the dropping funnel. The addition should be controlled to maintain the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring overnight under a nitrogen atmosphere.

-

The solvent is then removed under reduced pressure to yield triethylamine trihydrofluoride as a colorless to pale yellow oil.

Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All operations must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as a first aid measure for HF burns.

Caption: Synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a cornerstone reagent for various fluorination reactions and other transformations in organic synthesis.

Fluorination of Epoxides (Ring-Opening)

This compound serves as a mild and effective reagent for the ring-opening of epoxides to furnish the corresponding fluorohydrins. This reaction is a key step in the synthesis of many fluorinated drug candidates.

Materials:

-

Epoxide substrate

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the epoxide substrate (1.0 mmol) in anhydrous DCM (5 mL) in a plastic vial equipped with a magnetic stir bar.

-

Add triethylamine trihydrofluoride (1.5 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired fluorohydrin.

Caption: Epoxide Ring-Opening Fluorination Workflow.

Selective Fluorination of Benzylic C-H Bonds

A significant advancement in fluorination chemistry is the direct conversion of C-H bonds to C-F bonds. This compound can be employed as a nucleophilic fluoride source in transition-metal-catalyzed systems for the selective fluorination of benzylic C-H bonds.[4]

This protocol is a general representation based on literature reports.[4]

Materials:

-

Benzylic substrate

-

Manganese(II) salen complex (catalyst)

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

An oxidizing agent (e.g., a peroxide)

-

A suitable solvent (e.g., acetonitrile)

Procedure:

-

In a glovebox or under an inert atmosphere, add the benzylic substrate (0.5 mmol), the manganese(II) salen catalyst (5-10 mol%), and triethylamine trihydrofluoride (1.5 mmol) to a reaction vessel.

-

Add the anhydrous solvent (e.g., acetonitrile, 2 mL).

-

Add the oxidizing agent portion-wise to the stirred reaction mixture at the specified temperature (this can range from room temperature to elevated temperatures).

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the fluorinated product.

Caption: Catalytic Benzylic C-H Fluorination.

Deprotection of Silyl (B83357) Ethers

This compound is a valuable reagent for the cleavage of silicon-oxygen bonds, making it useful for the deprotection of silyl ethers, a common protecting group for alcohols in multi-step synthesis. It offers a milder alternative to other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).[11]

Materials:

-

TBDMS-protected alcohol

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Acetonitrile or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 mmol) in acetonitrile or THF (5 mL) in a plastic vial.

-

Add triethylamine trihydrofluoride (2.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Caption: Deprotection of Silyl Ethers Workflow.

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in organic synthesis. Its manageable physical form and selective reactivity have made it a safer and often more effective alternative to anhydrous hydrogen fluoride. For researchers and professionals in drug development, a thorough understanding of its chemical properties and the nuances of its application through detailed experimental protocols is crucial for the successful synthesis of novel and complex fluorinated molecules. The continued development of new synthetic methods utilizing this compound will undoubtedly further expand its role in modern chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

Triethylamine Hydrofluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) hydrofluoride, often referred to as triethylamine trihydrofluoride (TREAT-HF), is a widely utilized reagent in organic synthesis.[1][2][3] It serves as a mild and selective fluorinating agent, offering a safer and more manageable alternative to hydrogen fluoride (B91410) (HF).[1][2][4] This guide provides an in-depth overview of the core physical properties of triethylamine hydrofluoride, its applications, and safety considerations, tailored for professionals in research and drug development.

Core Physical Properties

This compound is a colorless to light yellow or brown liquid.[1][5][6][7][8] It is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[7][9][10] The compound is soluble in several organic solvents, including chloroform (B151607) and hexanes, and is also miscible with water.[1][4]

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Synonyms | Triethylamine trihydrofluoride, N,N-diethylethanamine trihydrofluoride, TREAT-HF[1][3][4][8][9] |

| CAS Number | 73602-61-6[1][5][6][7][8][9] |

| Molecular Formula | C6H15N·3HF or C6H18F3N[7][8][11] |

| Molecular Weight | 161.21 g/mol [6][9][11] |

| Appearance | Clear colorless to light yellow/brown liquid[1][5][6][7][8] |

| Density | 0.989 g/mL at 25 °C[1][7][9][12] |

| Melting Point | -29 to -27 °C[1][6][7][9][11][13] |

| Boiling Point | 70 °C at 15 mmHg[1][4][6][7][9][13] |

| Refractive Index | n20/D 1.3915[1][2][7][9][13] |

| Flash Point | 87-88 °C (188-190 °F)[1][4][9][12][13] |

| Solubility | Soluble in water, chloroform, and hexanes[1][4][5][9] |

| Vapor Pressure | 0.0235 - 0.03133 mmHg at 25 °C[12][13] |

| Hygroscopicity | Hygroscopic[7][9][10] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. These properties are typically determined using standard analytical techniques as described in pharmacopeias and standard chemical analysis literature. For instance:

-

Melting and Boiling Points: Determined using a calibrated melting point apparatus or by distillation under reduced pressure, respectively.

-

Density: Measured using a pycnometer or a digital density meter.

-

Refractive Index: Measured using a refractometer at a specified temperature (typically 20 °C).

-

Spectral Data (NMR, IR): Obtained using nuclear magnetic resonance and infrared spectrometers.

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

-

NMR Spectroscopy: Both 1H NMR and 13C NMR spectra are available for this compound.[14][15][16][17] These spectra are complex due to the interactions between triethylamine and hydrogen fluoride.[15]

-

IR Spectroscopy: Infrared spectroscopy, including ATR-IR and FTIR, provides information about the vibrational modes of the molecule.[18]

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily used as a fluorinating agent. Its applications include:

-

Synthesis of Alkyl and Acid Fluorides: It acts as a mild and selective agent for converting alcohols and carboxylic acids to their corresponding fluorides.[1][4]

-

Cleavage of O-silyl Groups: It is utilized as a selective reagent for the deprotection of silyl (B83357) ethers in carbohydrates, nucleotides, and cyanohydrins.[4][5]

-

Electrochemical Fluorination: It is actively involved in the electrochemical fluorodeiodination of alkyl iodides and fluorodesilylation in beta-lactams.[4][5]

The general workflow for utilizing this compound as a fluorinating agent is depicted below.

Caption: General workflow for a typical fluorination reaction.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[10][19][20][21] It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[4][12][19][20]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., PVC).[19]

-

Eye Protection: Use chemical safety goggles and a face shield.[19]

-

Clothing: Wear a lab coat and, if necessary, a chemical-resistant apron or suit.[19]

-

Respiratory Protection: Use a respirator if ventilation is inadequate.[12]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[12][19][22]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and glass.[4][20] It is recommended to store it in polyethylene (B3416737) or Teflon containers.

Spills and Disposal:

-

In case of a spill, absorb with an inert material and dispose of as hazardous waste.[10][19]

-

Follow all local, state, and federal regulations for the disposal of this chemical.[21]

Conclusion

This compound is an essential reagent for the synthesis of fluorinated organic compounds. Its manageable physical properties and selective reactivity make it a valuable tool for researchers and professionals in drug development and materials science. However, its significant toxicity and corrosiveness necessitate strict adherence to safety protocols. This guide provides the core technical information required for its safe and effective use in a laboratory setting.

References

- 1. Triethylamine trihydrofluoride | 73602-61-6 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Triethylamine trihydrofluoride, ca 37% HF, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 6. far-chemical.com [far-chemical.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. chemimpex.com [chemimpex.com]

- 9. parchem.com [parchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Triethylamine trihydrofluoride [myskinrecipes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lookchem.com [lookchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. Triethylamine trihydrofluoride(73602-61-6) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound | C6H16FN | CID 10290782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. aksci.com [aksci.com]

- 22. Triethylamine Trihydrofluoride Supplier & Manufacturer China | Properties, Uses, Safety Data, Price – Buy High Purity TEAHF [nj-finechem.com]

An In-depth Technical Guide to the Molecular Structure of Triethylamine Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of triethylamine (B128534) hydrofluoride (Et₃N·nHF), a versatile reagent in modern organic synthesis. This document delves into the intricate hydrogen-bonding networks that define the structure of these complexes, supported by spectroscopic data and detailed experimental protocols.

Molecular Structure and Properties

Triethylamine hydrofluoride exists as a series of complexes with the general formula Et₃N·nHF, where 'n' typically ranges from 1 to 5. The fundamental structural feature of these complexes is the formation of a stable adduct between the Lewis base, triethylamine, and one or more molecules of hydrogen fluoride (B91410). This interaction occurs through strong hydrogen bonds between the lone pair of electrons on the nitrogen atom of triethylamine and the hydrogen atoms of the HF molecules.[1]

The nature and strength of this hydrogen-bonding network are highly dependent on the stoichiometric ratio of triethylamine to hydrogen fluoride, which in turn influences the physical and chemical properties of the resulting complex, such as its acidity and fluorinating power.[2] Computational studies on Et₃N·nHF (for n=1-5) show that as 'n' increases, the additional HF molecules solvate the initial Et₃N·HF adduct, forming primary and secondary solvation shells around the fluoride ion.[2] This intricate network of hydrogen bonds is crucial in stabilizing the fluoride ion and modulating its reactivity.[2]

Physicochemical Properties

The physical properties of this compound complexes vary with the number of HF equivalents. The most commonly used and commercially available form is triethylamine trihydrofluoride (Et₃N·3HF).

| Property | This compound (Et₃N·HF) | Triethylamine Trihydrofluoride (Et₃N·3HF) |

| Molecular Formula | C₆H₁₆FN | C₆H₁₈F₃N |

| Molecular Weight | 121.20 g/mol [3] | 161.21 g/mol [4] |

| Appearance | - | Clear yellow to brown liquid[5] |

| Melting Point | - | -29 to -27 °C[4] |

| Boiling Point | - | 70 °C @ 15 mmHg[4] |

| Density | - | 0.989 g/mL at 25 °C[5] |

| Refractive Index | - | n20/D 1.3915[5] |

| pH | - | 3 (20 °C in H₂O, saturated solution)[6] |

Spectroscopic Characterization

The molecular structure of this compound complexes has been extensively studied using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1.2.1 NMR Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for characterizing the Et₃N·nHF complexes and understanding the hydrogen bonding in solution. The chemical shifts of the protons and fluorine atoms are sensitive to the number of HF molecules and the temperature.[7]

In a study of Et₃N·nHF complexes (where n=3, 4, and 5), it was observed that the ¹⁹F NMR chemical shifts can readily distinguish between the different adducts.[7] As the number of HF molecules increases, the ¹⁹F NMR signal shifts downfield.[7] For instance, at -40 °C, the approximate chemical shifts are observed around -170 ppm for 3HF, -180 ppm for 4HF, and -185 ppm for 5HF.[7]

Temperature also has a significant effect on the NMR spectra. As the temperature decreases, the ¹H NMR signal for the N-H proton shifts downfield, indicating a strengthening of the hydrogen bond.[7] Conversely, the ¹⁹F NMR signal also shifts downfield with decreasing temperature, which is attributed to a decrease in the length of the hydrogen bonds, leading to reduced shielding of the fluorine atoms.[2][7]

| Complex | ¹H NMR Chemical Shift (approx.) | ¹⁹F NMR Chemical Shift (approx. at -40 °C) | Calculated N-H···F Bond Distance |

| Et₃N·3HF | Variable with temp. | ~ -170 ppm | 2.6 Å |

| Et₃N·4HF | Variable with temp. | ~ -180 ppm | 5.6 Å |

| Et₃N·5HF | Variable with temp. | ~ -185 ppm | 5.66 Å |

Note: Bond distances are calculated from NMR spin-lattice relaxation data and represent an estimation of the internuclear distance.[7]

1.2.2 Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide further insights into the vibrational modes of the this compound complexes, particularly the stretching and bending frequencies associated with the N-H and H-F bonds involved in the hydrogen-bonding network. The presence of strong, broad absorption bands in the IR spectrum is characteristic of the hydrogen-bonded species.

Experimental Protocols

Synthesis of this compound Complexes (Et₃N·nHF)

The following protocols are adapted from the literature and describe the synthesis of this compound complexes with varying equivalents of HF.[1][7][8]

General Procedure:

The synthesis of Et₃N·nHF is a highly exothermic reaction and must be conducted with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

Protocol for Et₃N·3HF, Et₃N·4HF, and Et₃N·5HF:

-

A high-density polypropylene (B1209903) reaction vessel is equipped with a magnetic stirrer and an inlet for the addition of reagents and an outlet for vapor.

-

The reaction vessel is cooled in an ice-salt bath.

-

A slight excess of anhydrous hydrogen fluoride (AHF) is carefully condensed into the pre-cooled reaction vessel.

-

Pre-cooled triethylamine (1 mole equivalent) is added dropwise to the stirred AHF over a period of approximately 3 hours, ensuring the temperature of the reaction mixture is maintained at a low temperature.

-

After the addition is complete, the reaction mixture is allowed to stir for an additional period while maintaining the cooling.

-

The final HF content of the complex is determined by acid-base titration.

-

The stoichiometry is adjusted to the desired n value (3, 4, or 5) by the careful addition of either triethylamine or AHF.[7]

Industrial Scale Synthesis (Two-Step Process):

For larger-scale production, a two-step process is often employed to manage the exothermicity of the reaction.[8]

-

Step 1: An organic solvent (such as carbon tetrachloride or a pre-formed Et₃N·nHF complex with n=2.5-12) is charged into the first reactor.[8]

-

Liquid HF and triethylamine are added to the first reactor in a molar ratio of approximately 1:0.96-1.06 at a temperature between -40°C and 15°C over a period of 20-720 minutes.[8]

-

Step 2: The resulting product is then transferred to a second reactor and heated to a temperature between 20°C and 120°C for 40-480 minutes to complete the reaction and yield the final Et₃N·nHF complex.[8]

NMR Spectroscopic Analysis

Sample Preparation:

Samples for NMR analysis are prepared by dissolving the synthesized Et₃N·nHF complex in a suitable deuterated solvent, such as CDCl₃ or CD₂Cl₂. The concentration of the sample should be optimized for the specific instrument being used.

Data Acquisition:

¹H and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. For variable temperature studies, the sample is allowed to equilibrate at each target temperature before data acquisition. Typical parameters for ¹H NMR might include a spectral width of 20 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹⁹F NMR, a wider spectral width may be necessary.

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, well-characterized product.

Caption: A flowchart illustrating the key stages in the synthesis and subsequent structural characterization of this compound complexes.

This workflow highlights the systematic approach required to synthesize and thoroughly characterize these important fluorinating agents, ensuring their purity, identity, and suitability for use in sensitive applications such as drug development.

Conclusion

The molecular structure of this compound is defined by a complex and tunable network of hydrogen bonds. Spectroscopic methods, particularly NMR, provide significant insights into the nature of these interactions in solution. While detailed crystal structure data from X-ray diffraction remains a key area for further public domain documentation, the available information from spectroscopic and computational studies provides a solid foundation for understanding the structure-property relationships of these versatile reagents. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of these compounds, which are indispensable tools for the modern synthetic chemist.

References

- 1. Triethylamine Trihydrofluoride: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H16FN | CID 10290782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 三乙胺三氢氟酸 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 6. 三乙胺三氢氟酸 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. benthamopen.com [benthamopen.com]

- 8. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Triethylamine Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylamine (B128534) hydrofluoride, with a focus on triethylamine trihydrofluoride (Et₃N·3HF), a widely used and versatile fluorinating agent in organic synthesis. This document details the core synthesis pathway, experimental protocols, and key quantitative data, offering valuable insights for researchers in academia and the pharmaceutical industry.

Introduction

Triethylamine hydrofluoride complexes, particularly triethylamine trihydrofluoride, are room-temperature ionic liquids that serve as a safer and more convenient alternative to anhydrous hydrogen fluoride (B91410) (HF).[1] Their manageable reactivity, solubility in organic solvents, and reduced corrosiveness towards standard laboratory glassware make them indispensable reagents for a variety of fluorination reactions.[2][3] These reactions are critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the introduction of fluorine atoms can significantly enhance biological activity and material properties.[4]

This guide will focus on the most common and practical synthesis route for triethylamine trihydrofluoride, a staple reagent for nucleophilic fluorination.[5]

Core Synthesis Pathway: Direct Reaction of Triethylamine and Hydrogen Fluoride

The industrial and laboratory-scale synthesis of this compound complexes (Et₃N·nHF) is primarily achieved through the direct reaction of triethylamine (Et₃N) with hydrogen fluoride (HF).[6] The stoichiometry of the reactants can be controlled to produce complexes with varying equivalents of HF, with Et₃N·3HF being one of the most common formulations.[1]

The reaction is highly exothermic and proceeds via a neutralization reaction where the lone pair of electrons on the nitrogen atom of triethylamine attacks a proton from hydrogen fluoride, forming a triethylammonium (B8662869) fluoride salt. The additional equivalents of hydrogen fluoride then associate with the fluoride ion to form polyhydrofluoride anions (e.g., [H₂F₃]⁻).

A common industrial approach involves a two-step reaction pathway to manage the initial exothermicity and potential solidification of the reaction mixture.[2][7] This is often achieved by using a pre-synthesized this compound complex as the solvent.[7]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of triethylamine trihydrofluoride (Et₃N·3HF). Extreme caution must be exercised when handling hydrogen fluoride, which is a highly corrosive and toxic substance. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

Materials and Equipment

-

Reactants:

-

Solvent (for initial reaction):

-

Equipment:

-

A two-necked reaction vessel (e.g., a round-bottom flask) made of polyethylene (B3416737) or polypropylene (B1209903) (or a standard glass flask if using Et₃N·3HF as the solvent, as it is less corrosive to borosilicate glass).[2]

-

A magnetic stirrer and stir bar.

-

A dropping funnel or a gas inlet tube for the controlled addition of reactants.

-

A cooling bath (e.g., acetone/dry ice).

-

A thermometer.

-

Synthesis Procedure

The following is a generalized two-stage procedure adapted from literature methods.[2][6][7][8]

Stage 1: Initial Reaction (Low Temperature)

-

Preparation: In a suitable reaction vessel, place the solvent (e.g., pre-made Et₃N·3HF, approximately 60-70% of the reactor volume).[8]

-

Cooling: Cool the solvent to a temperature between -40 °C and -10 °C using a cooling bath.[2][7][8]

-

Reactant Addition: Slowly add anhydrous triethylamine and anhydrous hydrogen fluoride simultaneously to the cooled solvent under vigorous stirring. The molar ratio of triethylamine to hydrogen fluoride should be approximately 1:3.[8] Maintain the reaction temperature between -40 °C and 15 °C.[2][7]

-

Reaction Time: Continue the reaction at this low temperature for a period of 20 to 720 minutes.[2][7]

Stage 2: Maturation (Higher Temperature)

-

Warming: After the initial low-temperature reaction, allow the mixture to warm to a temperature between 20 °C and 120 °C.[2][7] A typical temperature for this stage is around 35 °C.[8]

-

Reaction Time: Maintain the reaction at this temperature for 40 to 480 minutes to ensure the reaction goes to completion.[2][7]

-

Product Isolation: The resulting product is a light yellow, transparent liquid and can be used directly without further purification if the starting materials are of high purity.[8]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of triethylamine trihydrofluoride.

Table 1: Synthesis Parameters and Yields

| Parameter | Value | Reference(s) |

| Molar Ratio (Et₃N:HF) | 1 : ~3 | [8] |

| Initial Reaction Temp. | -40 °C to 15 °C | [2][7] |

| Maturation Temp. | 20 °C to 120 °C | [2][7] |

| Typical Yield | >99% | [8] |

| Reported Purity | ~97-99% | [8][9] |

Table 2: Physicochemical and Spectroscopic Data of Et₃N·3HF

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Molecular Formula | C₆H₁₈F₃N | [4] |

| Molecular Weight | 161.21 g/mol | [4] |

| Density | ~1.00 g/cm³ at 20 °C | |

| Boiling Point | 70 °C at 19.9 hPa | |

| ¹H NMR (CDCl₃) | See discussion below | [3][10] |

| ¹⁹F NMR (CDCl₃) | See discussion below | [1][4][11] |

NMR Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound complexes shows signals for the ethyl groups of the triethylammonium cation. The chemical shifts and coupling constants can be complex due to the presence of the acidic proton and coupling to fluorine. In some cases, the N-H proton signal can be observed, and its chemical shift is dependent on temperature and the concentration of HF.[1][4]

-

¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic of the polyhydrofluoride anion. For Et₃N·3HF, the spectrum can show broad signals due to the rapid exchange of fluoride ions and protons. The chemical shift is sensitive to the concentration of HF and the temperature.[1][4][11]

Reaction Mechanisms and Workflows

Triethylamine trihydrofluoride is a versatile fluorinating agent involved in various reaction mechanisms. The following diagrams illustrate a simplified synthesis workflow and a general mechanism for nucleophilic fluorination.

Caption: A simplified workflow for the two-stage synthesis of triethylamine trihydrofluoride.

Caption: A generalized mechanism for nucleophilic substitution using Et₃N·3HF.

Safety Considerations

Triethylamine trihydrofluoride is a corrosive and toxic substance.[12] It can cause severe burns to the skin and eyes and is harmful if swallowed or inhaled.[12] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The synthesis of this compound, particularly Et₃N·3HF, is a well-established and scalable process. Its utility as a versatile and manageable fluorinating agent has cemented its importance in modern organic synthesis. This guide provides the fundamental knowledge required for the safe and efficient preparation of this key reagent, empowering researchers to advance the development of novel fluorinated molecules for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Triethylamine Trihydrofluoride: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Triethylamine Trihydrofluoride | Fluorination Reagent [benchchem.com]

- 7. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 8. CN101648872A - Preparation method of triethylamine hydrogen fluoride complex - Google Patents [patents.google.com]

- 9. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

A Technical Guide to the Mechanism of Action of Triethylamine Hydrofluoride as a Fluorinating Agent

Executive Summary: The incorporation of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, often imparting desirable properties such as enhanced metabolic stability, bioavailability, and binding affinity. However, traditional fluorinating agents like anhydrous hydrogen fluoride (B91410) (HF) are highly toxic, corrosive, and difficult to handle. Triethylamine (B128534) trihydrofluoride (Et₃N·3HF or TREAT-HF) has emerged as a premier reagent that circumvents these challenges. It is a stable, liquid, and nearly neutral complex that serves as a mild and selective source of nucleophilic fluoride. This technical guide provides an in-depth exploration of the mechanisms of action of triethylamine hydrofluoride, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in its effective application.

Introduction to this compound

This compound is a thermally stable, liquid-state complex of triethylamine and hydrogen fluoride, most commonly available as the trihydrofluoride salt (Et₃N·3HF). Its primary advantage lies in its ability to deliver fluoride ions in a controlled and safer manner compared to gaseous HF.[1] The triethylamine base sequesters the highly reactive HF, reducing its vapor pressure and corrosivity, which allows for its use in standard borosilicate glassware.[2][3] This reagent's versatility enables a wide range of fluorination reactions, including nucleophilic substitutions, electrophilic additions, and the deprotection of silyl (B83357) ethers.[1][4]

Chemical Properties and Data

The efficacy and selectivity of Et₃N·3HF are rooted in its distinct physicochemical and spectroscopic properties.

Quantitative Data Presentation

A summary of the key quantitative data for triethylamine trihydrofluoride is presented below for easy reference.

Table 1: Physicochemical Properties of Triethylamine Trihydrofluoride (Et₃N·3HF)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 73602-61-6 | [5] |

| Molecular Formula | C₆H₁₅N·3HF | |

| Molecular Weight | 161.21 g/mol | [5] |

| Appearance | Colorless to yellow/brown liquid | [6] |

| Density | ~0.989 g/mL at 25 °C | [7] |

| Boiling Point | ~70 °C at 15 mmHg | [7] |

| Flash Point | 88 °C (190.4 °F) |

| Solubility | Soluble in CH₂Cl₂, Et₂O, MeCN; Insoluble in water |[6] |

Table 2: Spectroscopic Characterization of Triethylamine Trihydrofluoride (Et₃N·3HF)

| Nucleus | Group | Typical Chemical Shift (δ) in ppm | Multiplicity | Reference(s) |

|---|---|---|---|---|

| ¹H NMR | -CH₃ | ~1.3 | Triplet | [5] |

| -CH₂- | ~3.2 | Quartet | [5] | |

| N-H···F | Variable, broad | Broad Singlet | [5][8] |

| ¹⁹F NMR | Et₃N·3HF | ~170 to 186 (broad) | Singlet |[8] |

Table 3: Representative Yields for Reactions Mediated by Et₃N·3HF

| Reaction Type | Substrate Example | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Hydrofluorination | Methallyl Acetate (B1210297) | 2-Fluoro-2-methylpropyl acetate | 78% | [9][10] |

| Epoxide Ring Opening | Cyclohexene Oxide | trans-2-Fluorocyclohexanol | 61% (MW) | [11] |

| Desilylation | t-RNA with TBDMS groups | Deprotected t-RNA | High | [2] |

| eFluorination | N-benzyl-N-methyloxamic acid | N-benzyl-N-methylcarbamoyl fluoride | 90% |[12] |

Core Mechanisms of Action

This compound functions primarily as a source of nucleophilic fluoride. The active species is believed to be a hydrogen-bonded polyhydrofluoride anion, such as [F(HF)₂]⁻, which is a potent but soft nucleophile.

Nucleophilic Substitution (SN2) Reactions

A primary application of Et₃N·3HF is in SN2 reactions to displace a good leaving group with a fluoride ion. This is fundamental for synthesizing alkyl fluorides.

-

Deoxyfluorination of Alcohols: Alcohols are poor substrates for direct SN2 reactions. They are typically converted first to a sulfonate ester (e.g., tosylate, mesylate), which serves as an excellent leaving group. Et₃N·3HF then provides the fluoride nucleophile to displace the sulfonate, proceeding with the expected inversion of stereochemistry.

-

Ring-Opening of Epoxides: Epoxides undergo ring-opening upon nucleophilic attack by the fluoride ion delivered from Et₃N·3HF.[4] Under the nearly neutral conditions of the reagent, the reaction follows an SN2 mechanism, with the fluoride attacking the less sterically hindered carbon of the epoxide ring.[13][14] This provides a reliable method for synthesizing fluorohydrins.[11]

Hydrofluorination of Alkenes

Et₃N·3HF is an effective reagent for the hydrofluorination of alkenes, adding hydrogen and fluorine across a double bond.[5] The mechanism proceeds via protonation of the alkene by the acidic component of the reagent to form a carbocation intermediate. This is followed by the capture of the carbocation by a fluoride ion. The reaction typically follows Markovnikov's regioselectivity, where the fluoride adds to the more substituted carbon, reflecting the formation of the more stable carbocation intermediate.[5]

Silyl Ether Deprotection (Desilylation)

One of the most widespread uses of Et₃N·3HF is the cleavage of silyl ether protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, which is common in nucleoside and RNA synthesis.[15] The mechanism is driven by the high affinity of fluoride for silicon, which forms a very strong Si-F bond. The fluoride ion attacks the silicon center, leading to the cleavage of the silicon-oxygen bond and liberating the free alcohol. Et₃N·3HF is often considered a more reliable and efficient desilylating agent than tetrabutylammonium (B224687) fluoride (TBAF), offering the advantage of a simpler workup due to its volatility.[2][5]

Key Experimental Protocols

The following sections provide detailed methodologies for common transformations using this compound.

Synthesis of Triethylamine Trihydrofluoride

This protocol describes a general, scalable synthesis of the reagent.[16]

-

Apparatus Setup: A two-reactor system equipped with stirrers and separate feeding units for triethylamine and liquid HF is assembled in a well-ventilated fume hood. The first reactor is charged with an organic solvent (e.g., carbon tetrachloride or a pre-existing batch of Et₃N·nHF where n > 2.5).[16][17]

-

Reaction Step 1: The reactor is cooled to a temperature between -40 °C and 15 °C. Liquid hydrogen fluoride and triethylamine are added simultaneously to the stirred solvent over a period of 20 to 720 minutes. The molar ratio of triethylamine to HF is maintained between 1:0.96n and 1:1.06n, where 'n' is the desired number of HF equivalents (typically 3).[2][16]

-

Reaction Step 2: The resulting mixture is transferred to a second reactor and the temperature is raised to between 20 °C and 120 °C. The reaction is continued for 40 to 480 minutes to ensure homogeneity.[16]

-

Product: The final product, Et₃N·nHF, is obtained directly and typically requires no further purification.[17]

Protocol for Hydrofluorination of a Methallyl Alkene

This procedure is adapted from a published method for the direct hydrofluorination of methallyl-containing substrates.[9]

-

Reaction Setup: In a polystyrene conical tube, add the methallyl alkene substrate (1.0 equiv). Dissolve the substrate in dichloromethane (B109758) (CH₂Cl₂) to a final concentration of 0.2 M.

-

Reagent Addition: To the stirred solution at room temperature, add triethylamine trihydrofluoride (5.0 equiv) followed by methanesulfonic acid (5.0 equiv).

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Workup: Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding tertiary fluoride.

General Protocol for Silyl Ether Deprotection

This protocol is a general method for cleaving TBDMS or other silyl ethers.[18][19]

-

Reaction Setup: Dissolve the silyl-protected substrate (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or a mixture of triethylamine/DMSO in a plastic vial or a glass flask.

-

Reagent Addition: Add triethylamine trihydrofluoride (typically 1.5 - 3.0 equiv) to the solution at room temperature. For more robust silyl groups or sensitive substrates, the reaction can be heated (e.g., to 65 °C).

-

Reaction Monitoring: Stir the mixture and monitor the deprotection by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture (if heated) and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution or a suitable quenching buffer.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude alcohol via silica gel column chromatography.

Safety and Handling

Despite being a safer alternative to anhydrous HF, this compound is a hazardous material that requires careful handling.

-

Toxicity and Corrosivity: The compound is acutely toxic if swallowed, inhaled, or in contact with skin.[2] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[20]

-

Personal Protective Equipment (PPE): Always handle Et₃N·3HF in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[20]

-

Handling Procedures: Avoid all personal contact.[20] When working with the reagent, do not eat, drink, or smoke. Keep containers securely sealed when not in use. In case of a spill, contain and absorb the spill with an inert material like sand or vermiculite, and dispose of it as hazardous waste.[20]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[20] Containers should be tightly sealed.

Conclusion

This compound is a powerful, versatile, and manageable fluorinating agent that has become indispensable in modern organic synthesis. Its primary mechanism of action is the delivery of a soft, nucleophilic fluoride species capable of participating in a wide array of reactions, from SN2 substitutions and epoxide ring-openings to alkene hydrofluorinations and silyl ether deprotections. By providing a safer and more selective alternative to hazardous reagents like anhydrous HF, Et₃N·3HF enables the synthesis of complex fluorinated molecules critical to the pharmaceutical and materials science industries. A thorough understanding of its mechanisms, protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Triethylamine Trihydrofluoride: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Triethylamine Trihydrofluoride | Fluorination Reagent [benchchem.com]

- 6. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 7. Triethylamine trihydrofluoride, ca. 37% HF 100 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. benthamopen.com [benthamopen.com]

- 9. Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. echemi.com [echemi.com]

- 14. youtube.com [youtube.com]

- 15. Page loading... [guidechem.com]

- 16. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 17. CN101648872A - Preparation method of triethylamine hydrogen fluoride complex - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

Triethylamine Hydrofluoride (CAS 73602-61-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Triethylamine (B128534) Hydrofluoride, a versatile and widely used fluorinating agent in organic synthesis, with a focus on its applications in pharmaceutical research and development.

Triethylamine hydrofluoride, with the CAS number 73602-61-6, is an organic compound that serves as a key reagent in modern synthetic chemistry. It is a complex of the tertiary amine, triethylamine, and hydrogen fluoride (B91410). This guide provides a detailed overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, ammonia-like or fishy odor.[1][2] It is valued in organic synthesis for being a milder and more selective fluorinating agent compared to anhydrous hydrogen fluoride, and it is not corrosive to borosilicate glassware.[3]

Table 1: Physical and Chemical Properties of this compound [2][4]

| Property | Value |

| CAS Number | 73602-61-6 |

| Molecular Formula | C₆H₁₅N·3HF |

| Molecular Weight | 161.21 g/mol [5] |

| Appearance | Colorless to light yellow clear liquid[5] |

| Density | 0.989 g/mL at 25 °C[5] |

| Melting Point | -29 to -27 °C[2] |

| Boiling Point | 70 °C at 15 mmHg[4] |

| Flash Point | 88 °C (closed cup)[2] |

| Solubility | Miscible with water and many organic solvents[1] |

Synthesis of this compound

A cost-effective and straightforward method for the synthesis of this compound involves a two-step reaction between triethylamine and hydrogen fluoride in an organic solvent.[6] This process allows for the production of the Et₃N·nHF complex, where 'n' can range from 2 to 12.[6]

Experimental Protocol: Synthesis of this compound[6]

Materials:

-

Triethylamine

-

Anhydrous Hydrogen Fluoride (HF)

-

Organic Solvent (e.g., triethylamine-HF complex or carbon tetrachloride)

-

Two interconnected reactors with stirrers

-

HF-feeding unit with a storage tank and distributor

-

Triethylamine-feeding unit with a storage tank and distributor

Procedure:

-

First Reaction Stage: An organic solvent is added to the first reactor. Subsequently, anhydrous hydrogen fluoride and triethylamine are introduced in a molar ratio of approximately 0.96-1.06:1. The reaction is conducted at a temperature between -40°C and 15°C for a duration of 20 to 720 minutes with continuous stirring.

-

Second Reaction Stage: The product from the first reactor is transferred to the second reactor. The reaction is continued at a temperature between 20°C and 120°C for 40 to 480 minutes.

-

Product Isolation: The final product, this compound complex (Et₃N·nHF), is obtained as a colorless liquid.

This method is noted for its simplicity, low production cost, and potential for continuous operation.[6]

Caption: Synthesis of this compound.

Key Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in organic synthesis, making it a valuable tool for drug discovery and development.[5][7] Its primary utility lies in its role as a mild and selective fluorinating agent.[1]

Fluorination Reactions

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity, a strategy widely employed in medicinal chemistry.[7] this compound serves as a convenient source of nucleophilic fluoride for various fluorination reactions.

-

Bromofluorination of Alkenes: This reaction allows for the vicinal addition of bromine and fluorine across a double bond.

-

Deoxygenative Hydrofluorination of Carbonyls: Carbonyl compounds can be converted to their corresponding fluoroalkanes via their tosylhydrazones in a one-pot procedure.

-

Microwave-Assisted Fluorination: Microwave irradiation can significantly accelerate fluorination reactions, such as the ring-opening of epoxides and halogen exchange reactions, often leading to higher yields and shorter reaction times.[8]

Deprotection of Silyl (B83357) Ethers

In the synthesis of complex molecules like oligonucleotides and carbohydrates, silyl ethers are commonly used as protecting groups for hydroxyl functions. This compound is an effective reagent for the cleavage of these silyl ethers, particularly in RNA synthesis.[1][9]

Synthesis of Heterocyclic and Phosphorus Compounds

This compound is utilized in the synthesis of various heterocyclic compounds, some of which have shown potential as antibacterial agents.[6] It is also employed in the preparation of perfluoroalkyl fluorophosphates, which are precursors to other phosphorus-containing compounds.[6]

Electrochemical Fluorosulfonylation

An environmentally friendly application of this compound is in the electrochemical fluorosulfonylation of styrenes to produce β-fluorosulfones.[10][11] This method avoids the need for harsh oxidants.

Experimental Protocols

Protocol 1: Bromofluorination of α-Methylstyrene[13]

Materials:

-

α-Methylstyrene

-

Triethylamine trihydrofluoride

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous ammonia (B1221849) (28%)

-

Round-bottomed flask with magnetic stirrer

Procedure:

-

A mixture of α-methylstyrene (60 mmol), triethylamine trihydrofluoride (90 mmol), and dichloromethane (60 mL) is placed in a 250 mL round-bottomed flask and cooled to 0°C.

-

N-Bromosuccinimide (66 mmol) is added portion-wise over 15 minutes while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for the time specified for the particular olefin (see original literature for details).

-

The reaction is quenched by the addition of 100 mL of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with 100 mL of water, made basic (pH 9-10) with 28% aqueous ammonia, and then washed again with 100 mL of water.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 1-bromo-2-fluoro-2-phenylpropane, is purified by distillation.

Caption: General Workflow for Bromofluorination.

Protocol 2: Deprotection of 2'-O-TBDMS in RNA Synthesis[14][15]

Materials:

-

Dried RNA oligonucleotide with 2'-O-tert-butyldimethylsilyl (TBDMS) groups

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

3M Sodium Acetate (B1210297)

-

n-Butanol

Procedure:

-

The dried RNA oligonucleotide is fully dissolved in anhydrous DMSO (e.g., 115 µL). If necessary, the mixture can be heated at 65°C for about 5 minutes to ensure complete dissolution.

-

Triethylamine (e.g., 60 µL) is added to the DMSO/RNA solution, and the mixture is gently mixed.

-

Triethylamine trihydrofluoride (e.g., 75 µL) is added, and the mixture is heated at 65°C for 2.5 hours.

-

After cooling, the deprotected oligonucleotide is precipitated by adding 3M sodium acetate (e.g., 25 µL) followed by n-butanol (e.g., 1 mL).

-

The mixture is cooled at -70°C for 30 minutes and then centrifuged to pellet the deprotected RNA.

Caption: Deprotection of Silyl Ethers in RNA Synthesis.

Protocol 3: Deoxygenative Hydrofluorination of a Carbonyl Compound (General Procedure)[8]

Materials:

-

Aldehyde or ketone

-

Tosylhydrazide

-

Triethylamine trihydrofluoride

-

Solvent (e.g., acetonitrile)

Procedure:

-

Formation of Tosylhydrazone: The carbonyl compound and tosylhydrazide are reacted in a suitable solvent to form the corresponding tosylhydrazone intermediate. This step can often be done in the same pot as the subsequent fluorination.

-

Hydrofluorination: Triethylamine trihydrofluoride is added to the tosylhydrazone intermediate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to afford the desired monofluoroalkane.

-

Workup and Purification: The reaction is worked up using standard aqueous and extraction procedures, followed by purification, typically by column chromatography.

Caption: Deoxygenative Hydrofluorination of Carbonyls.

Protocol 4: Electrochemical Fluorosulfonylation of Styrenes (General Overview)[12][16]

This method provides an environmentally friendly route to β-fluorosulfones.

Components:

-

Substrate: Styrene (B11656) derivative

-

Sulfonyl Source: Sulfonylhydrazide

-

Fluoride Source: Triethylamine trihydrofluoride

-

Electrochemical Cell: Equipped with a graphite (B72142) felt anode and a platinum cathode.

General Procedure: The styrene derivative, sulfonylhydrazide, and triethylamine trihydrofluoride are subjected to electrolysis in an undivided cell. The reaction proceeds under mild conditions and is amenable to gram-scale synthesis.

Caption: Electrochemical Fluorosulfonylation of Styrenes.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.[12]

Hazard Statements: [13]

-

Fatal if swallowed, in contact with skin, or if inhaled.[13]

-

Causes severe skin burns and eye damage.[13]

-

May be corrosive to metals.

Precautionary Measures: [13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.[13]

-

Handling: Use only outdoors or in a well-ventilated area.[13] Avoid breathing mist or vapors. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Keep away from heat, sparks, open flames, and hot surfaces.

-

Spills: In case of a spill, clear the area of personnel and move upwind.[13] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[12]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[14]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

This technical guide provides a comprehensive overview of this compound, highlighting its significance as a versatile reagent in organic synthesis, particularly within the context of drug discovery and development. The detailed protocols and safety information are intended to assist researchers and scientists in the safe and effective use of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Triethylamine Trihydrofluoride: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. Triethylamine trihydrofluoride [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 7. Triethylamine trihydrofluoride (73602-61-6) at Nordmann - nordmann.global [nordmann.global]

- 8. researchgate.net [researchgate.net]

- 9. glenresearch.com [glenresearch.com]

- 10. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 11. Electrochemical fluorosulfonylation of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. aksci.com [aksci.com]

A Technical Guide to Triethylamine Hydrofluoride: A Versatile Fluorinating Agent in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Triethylamine (B128534) Hydrofluoride, a pivotal reagent in modern organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics. Experimental protocols for its principal reactions are provided to facilitate its practical application in the laboratory.

Core Concepts: IUPAC Name and Chemical Identity

The compound commonly known as Triethylamine Hydrofluoride is systematically named N,N-diethylethanamine;trihydrofluoride according to IUPAC nomenclature.[1][2] It is an ionic liquid that serves as a stable and manageable source of fluoride (B91410) ions, making it a safer and more selective alternative to hazardous reagents like anhydrous hydrogen fluoride.[3][4]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | N,N-diethylethanamine;trihydrofluoride | [1][2] |

| Common Synonyms | Triethylamine trihydrofluoride, TREAT-HF, Hydrogen fluoride triethylamine | [5][6] |

| CAS Number | 73602-61-6 | [1] |

| Molecular Formula | C₆H₁₈F₃N or (C₂H₅)₃N · 3HF | [1][7] |

| Molecular Weight | 161.21 g/mol | [1] |

| Appearance | Colorless to yellow or brown liquid with a pungent, ammonia-like odor | [1][8] |

| Density | 0.989 g/mL at 25 °C | [6] |

| Boiling Point | 70 °C at 15 mmHg | [6] |

| Melting Point | -29 to -27 °C | [7] |

| Refractive Index | n20/D 1.3915 | [6] |

| Solubility | Miscible with water, chloroform, and hexanes. | [9] |

Synthesis of this compound

A cost-effective and straightforward method for the synthesis of this compound has been developed.[4] The process involves a two-step reaction that offers simplicity and the potential for continuous operation.[4]

Experimental Protocol: Synthesis of this compound [4][10]

-

Step 1: Initial Reaction. To a primary reactor, add an organic solvent. Subsequently, introduce hydrogen fluoride (HF) liquid and triethylamine in a molar ratio of approximately 0.96-1.06:1. Maintain the reaction temperature between -40 °C and 15 °C for a duration of 20 to 720 minutes.

-

Step 2: Complex Formation. Transfer the product from the first step to a secondary reactor. Heat the mixture to a temperature between 20 °C and 120 °C and maintain for 40 to 480 minutes. This will yield the final this compound complex (Et₃N·nHF, where n is typically 3).

Caption: A two-step process for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[10] Its mild and selective nature makes it ideal for delicate fluorination reactions and deprotection steps in the synthesis of complex molecules.[3] Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles, making them valuable in drug discovery.[3]

Caption: The logical workflow of utilizing this compound in the drug development pipeline.

Key Experimental Protocols

Ring-Opening of Epoxides to Vicinal Difluorides

This compound is effectively used in the synthesis of vicinal difluorides from epoxides.[6] This reaction is a crucial transformation in the synthesis of various fluorinated organic molecules.

Experimental Protocol: Synthesis of Vicinal Difluorides from Epoxides

-

Reaction Setup. In a suitable reaction vessel, dissolve the epoxide substrate in an appropriate solvent.

-

Reagent Addition. Add this compound to the reaction mixture. The stoichiometry will depend on the specific substrate.

-

Reaction Conditions. The reaction can be carried out at temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the epoxide. Microwave-assisted conditions can also be employed to accelerate the reaction.[11]

-

Work-up and Purification. Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is quenched, and the product is extracted. The crude product is then purified using standard techniques such as column chromatography.

Caption: A generalized experimental workflow for the synthesis of vicinal difluorides from epoxides.

Synthesis of 3-Fluoroazetidines

This compound is a key reagent in the synthesis of 3-fluoroazetidines, which are important building blocks in medicinal chemistry.[6]

Experimental Protocol: Synthesis of 3-Fluoroazetidines

This synthesis typically involves the functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines to form N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then serve as precursors to 3-fluoroazetidines. This compound is used in the fluorination step.

-

Bromofluorination. To a stirred mixture of the starting alkene and this compound, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring. Monitor the reaction progress by TLC or NMR until the starting material is consumed.

-

Work-up. Quench the reaction with an aqueous solution (e.g., sodium bicarbonate), and extract the product with a suitable organic solvent.

-

Purification. The crude product is purified by distillation or column chromatography to yield the 3-bromo-2-fluoropropylamine intermediate.

-

Cyclization. The intermediate is then cyclized to the 3-fluoroazetidine (B1273558) derivative under appropriate basic conditions.

Cleavage of O-Silyl Protecting Groups

This compound is a mild and selective reagent for the cleavage of O-silyl ethers, a common protecting group for hydroxyl functionalities in the synthesis of carbohydrates, nucleotides, and other complex molecules.[12][13] It is considered a more reliable alternative to tetrabutylammonium (B224687) fluoride (TBAF) in some applications, such as RNA synthesis.[12][13]

Experimental Protocol: Deprotection of Silylated Nucleosides [14]

-

Reaction Mixture. Prepare a 9:1 (v/v) mixture of triethylamine trihydrofluoride and dimethylformamide (DMF).

-

Deprotection. Incubate the silylated nucleoside in the prepared mixture.

-

Reaction Conditions. The reaction can be carried out at 55 °C for 2 hours or at room temperature for 24 hours.

-

Precipitation. After the reaction is complete, precipitate the deprotected nucleoside by adding 1-butanol.

-

Isolation. The solid is collected and lyophilized to obtain the final product.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[1] It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All contact with skin must be avoided.[15] The reagent is less corrosive to borosilicate glassware than other fluoride sources like Olah's reagent or anhydrous hydrogen fluoride.[15]

Conclusion

This compound (N,N-diethylethanamine;trihydrofluoride) is a highly valuable and versatile reagent in organic synthesis. Its manageable reactivity and improved safety profile compared to other fluorinating agents make it an indispensable tool for researchers and scientists, particularly in the field of drug development. The detailed protocols and data presented in this guide are intended to support its effective and safe application in the laboratory.

References

- 1. N,N-Diethylethanamine trihydrofluoride | C6H18F3N | CID 175505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-diethylethanamine;hydron;trifluoride | C6H18F3N | CID 74764200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Triethylamine 98 73602-61-6 [sigmaaldrich.com]

- 7. Triethylamine trihydrofluoride [myskinrecipes.com]

- 8. echemi.com [echemi.com]

- 9. Triethylamine trihydrofluoride | 73602-61-6 [chemicalbook.com]

- 10. Triethylamine Trihydrofluoride: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Solubility of Triethylamine Hydrofluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylamine (B128534) hydrofluoride, a versatile fluorinating agent, in various organic solvents. Understanding its solubility is critical for optimizing reaction conditions, ensuring safety, and developing robust synthetic protocols in pharmaceutical and materials science research. This document summarizes available solubility data, presents detailed experimental methodologies for its determination, and illustrates key workflows and relationships using logical diagrams.

Introduction to Triethylamine Hydrofluoride

This compound, most commonly available as the trihydrofluoride complex (Et₃N·3HF), is a widely used reagent in organic synthesis. It serves as a more manageable and less corrosive alternative to anhydrous hydrogen fluoride (B91410) for a variety of fluorination reactions.[1] Its efficacy and reaction kinetics are often directly influenced by its solubility and miscibility in the chosen solvent system. This guide addresses the critical need for a consolidated resource on the solubility profile of this important reagent.

Solubility Profile of Triethylamine Trihydrofluoride

Quantitative solubility data for triethylamine trihydrofluoride in organic solvents is not extensively reported in publicly available literature. However, a qualitative understanding can be derived from various chemical safety data sheets and product information documents. The following table summarizes the known qualitative solubility of triethylamine trihydrofluoride in common organic solvents. It is important to note that while some sources describe the compound as "soluble," others use the term "miscible," which implies solubility in all proportions.

| Solvent | Chemical Class | Qualitative Solubility |

| Dichloromethane | Halogenated Hydrocarbon | Soluble[2] |

| Diethyl Ether | Ether | Soluble[2] |

| Acetonitrile | Nitrile | Soluble[2] |

| Chloroform | Halogenated Hydrocarbon | Miscible[3][4] |

| Hexanes | Aliphatic Hydrocarbon | Miscible[3][4] |

Note: There is conflicting information regarding the solubility of this compound in water. Some sources state it is insoluble, while others indicate it is miscible.[2][3][5]

Experimental Protocol for Determining Liquid-Liquid Solubility/Miscibility

Given the scarcity of quantitative data, experimental determination of the solubility of triethylamine trihydrofluoride in a specific solvent is often necessary. The following protocol outlines a general method for determining the miscibility or solubility of a liquid reagent in an organic solvent at a given temperature.

Objective: To determine the solubility or miscibility of triethylamine trihydrofluoride in a selected organic solvent at a controlled temperature.

Materials:

-

Triethylamine trihydrofluoride (reagent grade)

-

Selected organic solvent (anhydrous grade)

-

Calibrated volumetric glassware (pipettes, burettes, graduated cylinders)

-

Temperature-controlled water bath or heating/cooling block

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Sealed vials or test tubes

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Bring the triethylamine trihydrofluoride and the organic solvent to the desired experimental temperature using the temperature-controlled bath.

-

-

Miscibility Test (Qualitative):

-

In a sealed vial, add a small, known volume of the organic solvent (e.g., 1 mL).

-

To this, add an equal volume of triethylamine trihydrofluoride.

-

Seal the vial and agitate the mixture vigorously for 2-3 minutes.

-

Allow the mixture to stand and observe for phase separation. If no phase separation occurs and a single, clear phase is present, the two liquids are likely miscible under these conditions.

-

-

Solubility Determination (Quantitative - if not fully miscible):

-

Accurately weigh a known volume of the organic solvent into a sealed vial containing a magnetic stir bar.

-

Slowly add known, small increments of triethylamine trihydrofluoride to the solvent with continuous stirring.

-

After each addition, allow the mixture to equilibrate for a set period (e.g., 15-30 minutes) at the controlled temperature.

-

Observe the solution for any signs of saturation, such as the formation of a second liquid phase or persistent cloudiness.

-

The point at which a second phase persists after adequate mixing is considered the saturation point.

-

Record the total volume or mass of triethylamine trihydrofluoride added to reach saturation.

-

-

Data Analysis and Reporting:

-

If the liquids are miscible, report them as such at the specified temperature.

-

If a saturation point is determined, calculate the solubility in appropriate units (e.g., g/100 mL of solvent, mol/L).

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Safety Precautions: Triethylamine trihydrofluoride is corrosive and toxic.[1][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows relevant to the use of this compound.

Caption: Workflow for determining the solubility of a liquid in a solvent.

Caption: The role of the solvent in a typical fluorination reaction.

Conclusion